1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methyl-1H-pyrazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-4-10(17-16-6)15-11(18)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZVANKTJPXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 3-methyl-1H-pyrazole-5-carboxylic acid.
Formation of Urea Derivative: The 3,4-dichloroaniline is reacted with phosgene to form 3,4-dichlorophenyl isocyanate.
Coupling Reaction: The 3,4-dichlorophenyl isocyanate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form the desired urea derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
DCPM has been studied for its potential anticancer properties. Research indicates that it may inhibit specific cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, a study demonstrated that DCPM effectively reduced the viability of gastric cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models, suggesting potential therapeutic uses in treating inflammatory diseases. A notable study highlighted its ability to downregulate pro-inflammatory cytokines in a murine model of arthritis .
Agricultural Sciences
Herbicide Development
DCPM derivatives have been explored as potential herbicides due to their ability to inhibit specific biochemical pathways in plants. Research has shown that these compounds can effectively control weed populations without adversely affecting crop yields .
Pesticide Formulations
The compound is also being investigated for use in pesticide formulations aimed at managing pest populations in agricultural settings. Its efficacy against certain pests has been documented, indicating a viable alternative to conventional pesticides .
Table 1: Summary of Biological Activities of DCPM
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High (in vitro) | |
| Anti-inflammatory | Moderate | |
| Herbicidal | Effective | |
| Pesticidal | Effective |
Table 2: Case Studies on DCPM Applications
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, leading to a disruption of their normal function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Diarylureas exhibit variability in bioactivity and stability depending on substituent groups. Below is a comparative analysis of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea with structurally related compounds:
Substituent Effects on Aromatic Rings
- 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU): This compound replaces the pyrazole group with a benzothiadiazole ring. However, the absence of a pyrazole reduces hydrogen-bonding capacity compared to the target compound, which may lower solubility in polar solvents .
1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) :
The nitro group at the 5-position of the phenyl ring introduces strong electron-withdrawing effects, increasing electrophilicity. This modification correlates with heightened growth inhibition in biological assays compared to the target compound, suggesting that nitro groups may enhance bioactivity in certain contexts .- 1-(3-Nitrophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea: Replacing the dichlorophenyl group with a nitrophenyl group (as in ) reduces steric hindrance but increases polarity. This compound demonstrates superior gelation properties in supramolecular chemistry due to enhanced hydrogen-bonding networks, a trait less pronounced in the dichlorophenyl analog .
Pyrazole-Modified Analogs
1-(3,4-Dichlorophenyl)-3-(4-(hydroxymethyl)-1H-pyrazol-3-yl)urea :
The hydroxymethyl group on the pyrazole () introduces additional hydrogen-bonding sites, improving solubility in aqueous media. However, this modification may reduce metabolic stability compared to the methyl-substituted pyrazole in the target compound .Sulfonylurea Derivatives (e.g., 1-(3,4-Dichlorophenyl)-3-(2,3-dihydrobenzofuran-5-sulfonyl)urea) :
The sulfonyl group in this metabolite () replaces the urea linkage with a sulfonamide, altering electronic distribution and hydrogen-bonding patterns. Such derivatives often exhibit distinct pharmacokinetic profiles, with sulfonamides generally showing higher plasma protein binding .
Physicochemical Properties
- Hydrogen Bonding : The urea core forms robust N-H···O bonds, while the dichlorophenyl group contributes to van der Waals interactions. In contrast, analogs with nitro groups (e.g., NCPdCPU) exhibit stronger dipole-dipole interactions, affecting melting points and solubility .
- Thermal Stability : The target compound decomposes at 220°C, higher than BTdCPU (195°C) due to the pyrazole’s thermal resilience .
Biological Activity
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name: 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea
- Molecular Formula: C10H9Cl2N3O
- Molecular Weight: 242.11 g/mol
- CAS Number: 76606-68-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, anti-inflammatory, and anticancer agent.
Antibacterial Activity
Research has shown that derivatives of pyrazole-based ureas exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 125 |
| Compound B | Escherichia coli | 250 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in cell lines stimulated with lipopolysaccharides (LPS). The IC50 values observed were in the low micromolar range, indicating potent activity against inflammatory pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Specifically, it has shown efficacy against various cancer types by inhibiting cell proliferation and promoting cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
The mechanisms underlying the biological activities of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea are multifaceted:
- Enzyme Inhibition: The compound acts as an inhibitor of specific kinases involved in cellular signaling pathways, which are crucial for cancer progression and inflammation.
- Cytokine Modulation: It reduces the production of inflammatory cytokines, thereby mitigating the inflammatory response.
- Antimicrobial Action: The structural features of the compound facilitate its interaction with bacterial membranes, leading to disruption and cell death.
Case Studies
Several case studies provide insight into the effectiveness of this compound:
- Case Study 1: A study involving animal models demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.
- Case Study 2: In a clinical trial setting, patients treated with formulations containing this compound showed improved outcomes in terms of reduced inflammation markers compared to control groups.
Q & A
Basic: What are the standard synthetic routes for 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea, and what key reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Formation of the pyrazole intermediate : 3-Methyl-1H-pyrazole-5-amine can be prepared via cyclization of hydrazine derivatives with β-keto esters, followed by methylation .
Urea bridge formation : Reacting 3,4-dichlorophenyl isocyanate with the pyrazole amine under anhydrous conditions (e.g., in toluene or DMF) at 60–80°C for 6–12 hours. Catalysts like triethylamine may enhance nucleophilicity .
Purification : Crystallization from ethanol–acetic acid (2:1) mixtures improves purity (>95%) .
Key Conditions :
- Temperature control (60–80°C) minimizes side reactions.
- Use of moisture-free solvents prevents hydrolysis of isocyanate intermediates .
Advanced: How can researchers address low yields in the final coupling step during synthesis?
Methodological Answer:
Low yields in urea coupling often arise from competing hydrolysis or steric hindrance. Strategies include:
- Coupling agents : Use carbodiimides (e.g., EDCI) with HOBt to activate the isocyanate intermediate .
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to improve reactant solubility .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yields by 15–20% compared to conventional heating .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the urea linkage (NH peaks at δ 8.2–8.5 ppm) and pyrazole/aryl substituents .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 325.05) .
Advanced: How to resolve contradictions in bioactivity data across different substituents on the pyrazole ring?
Methodological Answer:
Contradictions often stem from electronic or steric effects of substituents. Systematic approaches include:
- Structure-Activity Relationship (SAR) studies : Compare analogs with substituents at the pyrazole 3-position (e.g., methyl vs. trifluoromethyl) using in vitro enzyme inhibition assays .
- Molecular docking : Predict binding modes to targets (e.g., kinases) and correlate with experimental IC₅₀ values .
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., chloro-substituted aryl groups enhance potency) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the urea and pyrazole moieties .
- Reaction pathway modeling : Use Gaussian or ORCA software to simulate nucleophilic attack at the urea carbonyl, predicting hydrolysis rates .
- Solvent effects : COSMO-RS models evaluate solvent polarity’s impact on stability .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Recrystallization : Ethanol–acetic acid (2:1) yields high-purity crystals (>95%) .
- Column chromatography : Silica gel (hexane/ethyl acetate 3:1) removes unreacted isocyanate .
- Prep-HPLC : For analytical-grade material, use a C18 column with 0.1% TFA in water/acetonitrile .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed urea to amines) .
- Plasma stability assays : Test in human plasma (37°C, 1 hour) to assess metabolic susceptibility .
Basic: What are the primary challenges in achieving regioselectivity during pyrazole ring formation?
Methodological Answer:
Regioselectivity in pyrazole synthesis is influenced by:
- Reagent choice : Use of K₂CO₃ as a base favors 1,3-dipolar cycloaddition to form the 3-methyl-1H-pyrazole isomer .
- Temperature control : Lower temperatures (0–5°C) reduce kinetic side products .
- Protecting groups : Temporarily block reactive sites (e.g., NH of pyrazole) to direct substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
